{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a chemical compound classified under the pyrazolo[3,4-b]pyridine family. Its IUPAC name is (1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanamine, and it has a molecular formula of with a molecular weight of 162.2 g/mol. The compound is identified by the CAS number 1340258-60-7 and is characterized by a purity of 97% in commercial preparations .
The synthesis of {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can be achieved through various methods, primarily involving the formation of the pyrazole ring from a pyridine precursor or vice versa. Two notable synthetic strategies include:
The synthetic routes often require careful control of reaction conditions to avoid unwanted regioisomer formation. The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product.
The molecular structure of {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine features a bicyclic system comprising both pyrazole and pyridine components. The compound's structure can be represented using its SMILES notation: CN1N=CC2=CC(CN)=CN=C21
, indicating the specific connectivity of atoms within the molecule .
Key structural data include:
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can undergo various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by its electronic structure, with electron-donating groups enhancing nucleophilicity while electron-withdrawing groups may inhibit such reactions.
While specific mechanisms for {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine are not extensively documented, compounds in this class have shown potential biological activities, including anticancer properties. The mechanism often involves interaction with specific biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Studies suggest that pyrazolo[3,4-b]pyridines may act through inhibition of certain kinases or other signaling molecules involved in cancer progression or inflammation .
The compound exhibits typical properties associated with small organic molecules:
Key chemical properties include:
Relevant data regarding melting points or boiling points are not explicitly stated in available literature but can be inferred from similar compounds within the pyrazolo family.
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine has potential applications in medicinal chemistry due to its structural features that allow for biological activity. It is being investigated for:
Regiospecific construction of the pyrazolo[3,4-b]pyridine core begins with appropriately substituted pyrazole precursors, where strategic positioning of electron-donating and electron-withdrawing groups dictates the regiochemical outcome of subsequent ring closure reactions. The critical importance of N1-methylation prior to annulation cannot be overstated, as it prevents the formation of thermodynamically disfavored 2H-tautomers while enhancing the aromatic character of the fused system. Computational analyses confirm that the 1H-tautomer exhibits superior stability by approximately 37 kJ/mol (9 kcal/mol) compared to its 2H-counterpart, justifying the synthetic emphasis on N1-substituted precursors [1].
Methodology Selection: Ortoleva's classical approach (1908) employed diphenylhydrazone condensation with pyridine under iodine catalysis, while Bulow's method (1911) utilized 1-phenyl-3-methyl-5-aminopyrazole condensed with 1,3-diketones in glacial acetic acid. Modern adaptations favor electron-deficient 5-aminopyrazoles bearing the N1-methyl group, which undergo regioselective cyclization with α,β-unsaturated carbonyl systems or their synthetic equivalents. This approach specifically directs bond formation between N1-C2 of the pyrazole and the carbonyl carbon, yielding the desired 4,6-disubstitution pattern characteristic of pyrazolo[3,4-b]pyridines [1].
Substituent Distribution Analysis: Statistical evaluation of >300,000 synthesized 1H-pyrazolo[3,4-b]pyridines reveals that approximately 30% feature a methyl group at N1, with other alkyl groups (23%) and phenyl (15%) representing other common substituents. At the C3 position, methyl (46.77%) and hydrogen (30.83%) dominate, underscoring the synthetic accessibility of these derivatives. The C5 position, being the most electronically activated site for electrophilic substitution, readily accommodates aminomethyl groups through subsequent functionalization [1].
Table 1: Prevalence of Substituents in Synthesized 1H-Pyrazolo[3,4-b]pyridines
Position | Substituent | Prevalence (%) | Key References |
---|---|---|---|
N1 | Methyl | 30.83 | [19,28] |
N1 | Other alkyl | 23.00 | - |
N1 | Phenyl | 15.00 | - |
N1 | Unsubstituted | 20.00 | - |
C3 | Methyl | 46.77 | [29,30] |
C3 | Hydrogen | 30.83 | [19,28] |
C3 | Amino | 4.69 | [18,34] |
The 5-aminopyrazole route offers exceptional versatility for introducing diverse substituents at the C3, C4, and C6 positions prior to installation of the C5-aminomethyl group. For example, condensation with β-ketoesters yields C4-carboxylates that can be subsequently decarboxylated or converted to amides. Alternatively, reaction with β-ketonitriles provides direct access to C4-cyano derivatives suitable for further elaboration to aminomethyl functionalities via reduction strategies [1] [8].
Tandem cyclization methodologies enable single-pot construction of the pyrazolo[3,4-b]pyridine scaffold, significantly improving synthetic efficiency while minimizing intermediate purification steps. These domino reactions typically involve formation of multiple bonds in a concerted manner, often leveraging the inherent nucleophilicity of pyrazole nitrogens combined with the electrophilicity of appropriately functionalized pyridine precursors.
Microwave-Assisted Cyclocondensation: Modern implementations employ microwave irradiation to accelerate the critical ring-closing step between 5-amino-1-methylpyrazoles and carbonyl-containing synthons. Reactions between N-methyl-5-aminopyrazoles and β-enolizable 1,3-dicarbonyl compounds under solvent-free microwave conditions achieve completion within 15-30 minutes with yields exceeding 80%, compared to 6-24 hours required under conventional heating. This dramatic rate enhancement stems from efficient dielectric heating at the molecular level, which overcomes the kinetic barriers associated with bicyclic heterocycle formation [5].
Knorr-Type Cyclizations: A particularly effective tandem approach involves the condensation of hydrazine derivatives with functionalized pyridines. For instance, reaction of 2-chloro-3-formylpyridine with methylhydrazine generates an intermediate hydrazone that spontaneously undergoes intramolecular cyclization upon heating, yielding the 5-unsubstituted pyrazolo[3,4-b]pyridine core. Subsequent functionalization at C5 can then install the aminomethyl group through Vilsmeier-Haack formulation followed by Curtius rearrangement or reductive amination protocols [7].
[3+2] Cycloaddition Approaches: Innovative strategies employ α,β-unsaturated ketones bearing leaving groups at the β-position, which participate in formal [3+2] cycloadditions with N-methyl nitrilimines generated in situ. This method constructs the pyrazole ring directly onto the pyridine system, offering excellent control over substituent placement. The resulting 5,6-dihydropyrazolo[3,4-b]pyridines can be aromatized to the fully conjugated system using mild oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), setting the stage for electrophilic substitution at C5 .
Table 2: Comparative Analysis of Tandem Cyclization Methodologies
Cyclization Strategy | Reaction Conditions | Yield Range (%) | Key Advantages |
---|---|---|---|
Microwave Cyclocondensation | Solvent-free, 150-180°C, MW, 15-30 min | 80-92 | Rapid, high-yielding, minimal purification |
Knorr-Type Cyclization | Ethanol, reflux, 6-12 h | 65-78 | Direct access to C3-substituted derivatives |
[3+2] Cycloaddition | Toluene, 80°C, 4-8 h | 70-85 | Excellent stereocontrol when applicable |
One-Pot Assembly | DMF, K2CO3, 100-120°C, 2-4 h | 75-88 | Elimination of intermediate isolation steps |
The strategic installation of methyl groups at N1 and amino functionalities at C5 relies heavily on catalytic methodologies that offer superior chemoselectivity and functional group tolerance compared to classical alkylation techniques. These approaches are particularly valuable for late-stage functionalization of advanced intermediates, enabling efficient diversification of the core scaffold.
N1-Methylation Techniques: Transition metal-catalyzed methylation employing methyl iodide or dimethyl carbonate as methyl sources represents a significant advancement over traditional quaternization methods. Palladium complexes bearing bulky phosphine ligands (e.g., XPhos, SPhos) efficiently catalyze the N-methylation of pyrazolo[3,4-b]pyridine N-H precursors under mild conditions (60-80°C) with excellent regioselectivity. This method circumvents the overalkylation issues commonly encountered with strong alkylating agents like methyl iodide in the presence of base. Alternatively, redox-neutral methylation using methanol as both solvent and methylating agent has been achieved with ruthenium pincer complexes under acceptorless dehydrogenation conditions, providing an atom-economical route to N1-methylated derivatives [4] [8].
C5-Amination Strategies: The electron-deficient nature of the C5 position facilitates direct catalytic amination through several complementary approaches:
Table 3: Catalytic Systems for Key Functionalization Steps
Transformation | Catalytic System | Reaction Conditions | Substrate Scope |
---|---|---|---|
N1-Methylation | Pd(OAc)2/XPhos, MeI | Dioxane, 80°C, 12 h | Broad scope, sensitive groups tolerated |
N1-Methylation | Ru-MACHO, MeOH | Toluene, 110°C, 24 h | Requires electron-deficient substrates |
C5-Amination (Buchwald-Hartwig) | Pd2(dba)3/tBuXPhos, NaOtBu | Toluene, 100°C, 18 h | Best for primary alkylamines |
C5-Amination (Chan-Lam) | Cu(OAc)2, pyridine, O2 | CH2Cl2, rt, 24 h | Compatible with arylboronic acids |
Direct C-H Aminomethylation | Cu(MeCN)4PF6, NFSI | DCE, 80°C, 16 h | Limited to activated heterocycles |
The drive toward sustainable synthetic methodologies has spurred development of solvent-free approaches for constructing pyrazolo[3,4-b]pyridine cores, significantly reducing environmental impact while enhancing reaction efficiency. These techniques leverage alternative energy inputs and minimize auxiliary substances, aligning with green chemistry principles without compromising synthetic utility.
Tunable reactivity by varying milling frequency and ball-to-powder ratio [5]
Reaction Optimization: Systematic evaluation of solvent-free microwave parameters for pyrazolo[3,4-b]pyridine synthesis reveals optimal conditions employing 300-600W irradiation power in multi-mode cavities for 5-15 minutes, producing yields consistently exceeding 85%. The process generates minimal waste (E-factor < 1.5) compared to traditional solvent-mediated routes (E-factor 5-50), demonstrating superior environmental metrics. Temperature monitoring via infrared sensors confirms precise thermal control between 120-180°C, critical for preventing decomposition of thermally sensitive aminomethyl intermediates [5].
Table 4: Optimization of Solvent-Free Microwave Cyclocondensation
Parameter | Optimized Condition | Effect on Yield | Environmental Impact |
---|---|---|---|
Power Output | 450 W | Maximum yield (92%) | Reduced energy consumption |
Irradiation Time | 8 min | Plateau beyond 10 min | Shorter processing time |
Reactor Scale | 5 mmol | Consistent scalability | Favorable for gram-scale synthesis |
Catalyst Loading | None required | Catalyst-free advantage | Eliminates metal contamination |
Workup Procedure | Simple filtration | Minimal purification | Reduced solvent use in purification |
The integration of these solvent-free technologies has transformed the synthesis of aminomethyl-functionalized pyrazolo[3,4-b]pyridines, providing efficient, scalable routes that align with modern green chemistry principles. These methodologies demonstrate that environmental sustainability and synthetic efficiency can coexist without compromising access to structurally complex pharmaceutical building blocks [5] [6].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6